2,2-Dibenzyl-2H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
89188-73-8 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,2-dibenzylpyrrole |
InChI |
InChI=1S/C18H17N/c1-3-8-16(9-4-1)14-18(12-7-13-19-18)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
PCMINTAIHOJCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2,2 Dibenzyl 2h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through a series of one- and two-dimensional experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 2,2-Dibenzyl-2H-pyrrole is expected to show distinct signals for the pyrrole (B145914) ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) groups. The pyrrole ring protons (H-3, H-4, H-5) would appear in the olefinic region, with chemical shifts influenced by the electron-withdrawing imine (C=N) bond. researchgate.net The two benzylic methylene groups (CH₂) are chemically equivalent and would present as a single sharp singlet. The ten protons on the two phenyl rings would likely appear as a complex multiplet in the aromatic region.
¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. Key signals would include the sp²-hybridized carbons of the pyrrole ring, with the C=N carbon (C-2) being significantly downfield. The sp³-hybridized quaternary C-2 carbon and the benzylic methylene carbons would appear in the aliphatic region. The aromatic carbons of the benzyl groups would show four distinct signals (for the ipso, ortho, meta, and para positions). acgpubs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
| C2 | - | ~175-185 | Quaternary imine carbon |
| C3 | ~6.8-7.2 | ~130-140 | Pyrrole ring CH |
| C4 | ~6.1-6.5 | ~120-130 | Pyrrole ring CH |
| C5 | ~7.3-7.7 | ~145-155 | Pyrrole ring CH |
| CH₂ (Benzylic) | ~3.5-4.0 (singlet) | ~45-55 | Methylene carbons |
| Cipso (Benzyl) | - | ~135-140 | Aromatic quaternary carbon |
| Cortho/meta/para (Benzyl) | ~7.2-7.4 (multiplet) | ~125-130 | Aromatic CH carbons |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key expected correlations would be between the adjacent pyrrole ring protons (H-3/H-4 and H-4/H-5). No correlations would be seen for the benzylic CH₂ protons as they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. acs.org This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the C3/H-3, C4/H-4, C5/H-5 pairs in the pyrrole ring and the benzylic CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. psu.edu It is crucial for connecting molecular fragments. Expected key correlations for this compound would include:
The benzylic protons correlating to the quaternary C2 of the pyrrole ring and the ipso-carbon of the phenyl ring.
The H-3 proton correlating to pyrrole carbons C2, C4, and C5.
The H-5 proton correlating to pyrrole carbons C2, C3, and C4.
Advanced NMR Experiments for Stereochemical Assignment (e.g., Nuclear Overhauser Effect (NOE)-based studies)
The Nuclear Overhauser Effect (NOE) provides information about which atoms are close to each other in space, regardless of their bonding connectivity. While this compound is achiral, NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming the proposed structure. A key NOESY correlation would be expected between the benzylic CH₂ protons and the ortho-protons of the phenyl rings. Furthermore, spatial proximity between the benzylic protons and the H-3 proton of the pyrrole ring would be observable, confirming the geminal arrangement at the C2 position.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FTIR spectrum is expected to be dominated by several characteristic absorption bands. mdpi.comresearchgate.net
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | C-H stretch | Aromatic C-H stretching from the phenyl rings and olefinic C-H from the pyrrole ring. |
| 2950-2850 | C-H stretch | Aliphatic C-H stretching from the benzylic methylene groups. |
| ~1640-1660 | C=N stretch | Characteristic imine stretch of the 2H-pyrrole ring system. |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring skeletal vibrations from the benzyl groups. |
| ~750-700 and ~700-690 | C-H bend | Out-of-plane C-H bending indicating a monosubstituted benzene (B151609) ring. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. For conjugated systems like this compound, the most significant absorptions are typically due to π → π* transitions. wiley-vch.dewiley-vch.de The spectrum is expected to show strong absorption bands in the UV region. The conjugated system of the 2H-pyrrole ring, combined with the two phenyl chromophores, would likely result in multiple absorption maxima (λmax). The exact positions of these maxima would be influenced by the solvent polarity. mdpi.com
Table 3: Expected UV-Vis Absorption for this compound
| Expected λmax (nm) | Transition Type | Associated Chromophore |
| ~220-240 | π → π | High-energy transition of the 2H-pyrrole conjugated system. clockss.org |
| ~260-280 | π → π | Benzene-like transitions from the two benzyl groups. |
| ~300-330 | n → π* / π → π* | Lower-energy transition involving the imine functionality and extended conjugation. clockss.org |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure.
For this compound (C₂₀H₁₉N), the exact mass of the molecular ion [M]⁺• would be calculated. Upon ionization, the molecule would undergo characteristic fragmentation. Given the presence of two benzyl groups, the most prominent fragmentation pathways would involve the cleavage of the C2-CH₂ bond. fiveable.me
A major fragmentation pathway would be the loss of a benzyl radical (•CH₂Ph) to form a stable benzyl-pyrrolium cation. However, the most characteristic and often the most abundant peak (base peak) in the mass spectra of benzyl-containing compounds is the tropylium (B1234903) ion at m/z 91. youtube.comjove.com This highly stable aromatic cation is formed by the loss of the C₁₃H₁₂N• radical from the molecular ion, followed by rearrangement of the resulting benzyl cation. Another significant peak might be observed at m/z 77, corresponding to the phenyl cation, though this is generally less intense than the tropylium ion. tutorchase.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Formula | Description |
| 273.15 | Molecular Ion | [C₂₀H₁₉N]⁺• | Intact molecule with one electron removed. |
| 182.10 | [M - C₇H₇]⁺ | [C₁₃H₁₂N]⁺ | Loss of a benzyl radical. |
| 91.05 | Tropylium Ion | [C₇H₇]⁺ | Formation of the highly stable tropylium cation, often the base peak. youtube.com |
| 77.04 | Phenyl Cation | [C₆H₅]⁺ | Loss of the C₁₄H₁₄N• radical. tutorchase.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique utilized to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This method distinguishes between compounds that may have the same nominal mass but differ in their elemental composition.
For this compound, the molecular formula is C₂₀H₁₉N. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). This calculated mass serves as a benchmark for experimental determination. The calculated monoisotopic mass for the neutral molecule [M] has been reported as 273.1519 amu. amazonaws.com When analyzed by HRMS, typically as the protonated molecule [M+H]⁺, the instrument would be expected to find a value extremely close to this calculated mass, confirming the elemental formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉N |
| Calculated Exact Mass [M] | 273.1519 amu amazonaws.com |
| Found Exact Mass | Data not available in searched literature |
X-ray Crystallography for Solid-State Structural Analysis
A search of the available scientific literature did not yield specific X-ray crystallographic data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not publicly available at this time. While crystallographic data exists for many other pyrrole derivatives, this information is not transferable to the title compound. nih.govherts.ac.uk
Table 2: X-ray Crystallography Data for this compound
| Crystallographic Parameter | Value |
| Crystal System | Data not available in searched literature |
| Space Group | Data not available in searched literature |
| Unit Cell Dimensions (a, b, c) | Data not available in searched literature |
| Unit Cell Angles (α, β, γ) | Data not available in searched literature |
| Volume (V) | Data not available in searched literature |
| Molecules per unit cell (Z) | Data not available in searched literature |
Mechanistic Organic Chemistry and Reactivity Profiles of 2,2 Dibenzyl 2h Pyrrole
Reactivity of the 2H-Pyrrole Ring System
The 2H-pyrrole ring system, also known as pyrrolenine, represents a non-aromatic isomer of the more common 1H-pyrrole. This lack of aromaticity renders the 2H-pyrrole moiety highly reactive and susceptible to a variety of chemical transformations. researchgate.net The reactivity of 2,2-dibenzyl-2H-pyrrole is largely dictated by the sp3-hybridized carbon at the 2-position, which breaks the cyclic conjugation of the pyrrole (B145914) ring. This structural feature makes it a key intermediate in various synthetic and biosynthetic pathways. nih.govacs.org
2H-pyrroles are generally considered to be less stable than their aromatic 1H-pyrrole counterparts and can readily isomerize to the thermodynamically more stable form. researchgate.net However, the presence of two bulky benzyl (B1604629) groups at the C-2 position in this compound provides steric hindrance that can influence its stability and reactivity, potentially allowing for its isolation and study. The reactivity of the 2H-pyrrole ring can be harnessed in various ways, including its participation in cycloaddition reactions and rearrangements. researchgate.netnih.govacs.org
Electrophilic Aromatic Substitution on Pyrrole Scaffolds (Contextual to pyrrole, noting 2H-pyrrole aromaticity differences)
While this compound itself is not aromatic, understanding the principles of electrophilic aromatic substitution in the context of the parent 1H-pyrrole is crucial for appreciating the chemical behavior of related pyrrolic systems. 1H-Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. libretexts.orgmsu.edu
Regiochemical Control in Substitution Reactions (e.g., C-2 vs C-3 position)
In electrophilic aromatic substitution reactions of 1H-pyrrole, there is a strong preference for substitution at the C-2 (α) position over the C-3 (β) position. libretexts.orgmsu.eduquora.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C-2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures. quora.com In contrast, attack at the C-3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance structures. quora.com This inherent reactivity difference is a fundamental concept in pyrrole chemistry. For 2,2-disubstituted 2H-pyrroles, electrophilic attack would likely lead to different reaction pathways, such as addition or rearrangement, rather than substitution, due to the lack of aromaticity. researchgate.net
Rearrangement Reactions Involving 2H-Pyrrole Intermediates
2H-Pyrroles are frequently proposed and identified as key intermediates in various rearrangement reactions of pyrrole derivatives. acs.orgtue.nl The thermal or acid-catalyzed rearrangement of substituted pyrroles can proceed through a 2H-pyrrole intermediate. For instance, the isomerization of pyrrole itself has been shown to proceed through the formation of 2H-pyrrole (pyrrolenine). acs.org
In the case of substituted 2H-pyrroles, such as those with allyl groups, sigmatropic rearrangements are prominent. tue.nl For example, 2-allyl-2H-pyrroles can undergo ksu.edu.saksu.edu.sa-sigmatropic shifts. The specific pathway of these rearrangements is influenced by the substitution pattern on the pyrrole ring and the migrating group. tue.nl Studies on 2,2-disubstituted 2H-pyrroles have shown that they can undergo nih.govacs.org-sigmatropic shifts, although this is more facile in the absence of substituents at the C-3 and C-4 positions. rsc.org For 2-pyrrolylmethyl-2H-pyrroles, a fragmentation-recombination mechanism is often favored over a sigmatropic rearrangement. rsc.org A study on the intramolecular reaction between substituted pyrroles and alkynes led to the formation of 2,2-disubstituted-2H-pyrroles, which involved a 1,2-acyl shift, resulting in dearomatization of the pyrrole ring. acs.orgacs.org
Cycloaddition Reactions of this compound as a Dienophile or Dipolarophile
The non-aromatic nature of the 2H-pyrrole ring system allows it to participate in cycloaddition reactions, a reactivity not typically observed for aromatic 1H-pyrroles which favor substitution. msu.edu 2H-Pyrroles can act as dienophiles or dipolarophiles in these reactions.
Research has demonstrated that 2H-pyrroles can undergo [3+2] cycloaddition reactions. For instance, gold-catalyzed [3+2] cycloaddition of 2,2-disubstituted 2H-azirines with ynamides leads to the formation of 5-amino-3H-pyrroles, which can then isomerize to 5-amino-2H-pyrroles. rsc.org Another example involves the iron-catalyzed radical cycloaddition of 2H-azirines and enamides to synthesize substituted pyrroles. organic-chemistry.org Furthermore, 2-methide-2H-pyrroles, which are related reactive intermediates, can participate in [6+2] cycloadditions with aldehydes. nih.govacs.org While specific studies on this compound as a dienophile or dipolarophile are not prevalent, the general reactivity profile of 2H-pyrroles suggests its potential to engage in such transformations. researchgate.net
Oxidative and Reductive Transformations of the 2H-Pyrrole Moiety
The 2H-pyrrole moiety can undergo both oxidative and reductive transformations. Oxidation of pyrrolines or pyrrolidines is a common method for the synthesis of 2H-pyrroles. researchgate.net For example, the oxidation of pyrrolines with reagents like chloranil (B122849) or DDQ can yield 2H-pyrroles. organic-chemistry.org The oxidation of tetrasubstituted pyrrolidines with DDQ has also been used to generate 2H-pyrroles. chim.it
Conversely, reduction of the 2H-pyrrole ring can lead to the formation of pyrrolidines. The specific conditions and reagents for these transformations would depend on the substituents present on the pyrrole ring. The presence of the benzyl groups in this compound could influence the course of these reactions. Oxidative coupling reactions are also a significant tool in the synthesis of pyrrole derivatives, sometimes proceeding through intermediates that may have 2H-pyrrole character. researchgate.net
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for understanding the mechanisms of reactions involving 2H-pyrroles. Quantum chemical calculations have been employed to investigate the isomerization of pyrrole, revealing that the process initiates with the formation of 2H-pyrrole (pyrrolenine). acs.org The calculations showed that the transition states leading to the various isomerization products are derived from this 2H-pyrrole intermediate, not directly from 1H-pyrrole. acs.org
In cycloaddition reactions, the transition states of reacting 2H-pyrrole species have been computationally studied to explain stereochemical outcomes. researchgate.net For rearrangement reactions, the stability of the transition states often dictates the preferred pathway. For example, in the thermal rearrangements of (substituted allyl)dialkyl-2H-pyrroles, the transition state leading to a more stable 2H-pyrrole configuration is favored. tue.nl Density functional theory (DFT) calculations have also been used to elucidate the mechanism of copper-hydride-catalyzed enyne-nitrile coupling reactions that produce polysubstituted pyrroles, providing insights into the intermediates and regioselectivity. nih.gov
Theoretical and Computational Chemistry Studies on 2,2 Dibenzyl 2h Pyrrole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. chim.it It is a workhorse of modern computational chemistry for predicting molecular properties.
Geometric Optimization and Conformation Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For 2,2-Dibenzyl-2H-pyrrole, this involves finding the minimum energy conformation of the 2H-pyrrole ring and the orientation of the two benzyl (B1604629) substituents.
The 2H-pyrrole ring itself is non-aromatic and possesses a strained sp²-hybridized nitrogen atom. The two benzyl groups are attached to the sp³-hybridized C2 carbon. Due to the flexibility of the benzyl groups, multiple conformations arising from rotation around the C2-C(benzyl) and C(benzyl)-C(phenyl) bonds are possible. Computational methods can explore these conformational possibilities to identify the global minimum energy structure.
The optimized geometry would likely reveal a non-planar 2H-pyrrole ring. The dihedral angles between the pyrrole (B145914) ring and the phenyl rings of the benzyl groups are key parameters. It is expected that the benzyl groups will orient themselves to minimize steric hindrance. In a related compound, Dibenzyl 3,3′-diethyl-4,4′-dimethyl-2,2′-methylenebis(pyrrole-5-carboxylate), the two pyrrole rings are significantly bent with respect to the central methylene (B1212753) carbon. nih.gov A similar, sterically driven arrangement is anticipated for this compound.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value Range | Description |
| N1=C2 Bond Length | 1.28 - 1.32 Å | Double bond character between nitrogen and the substituted carbon. |
| C2-C3 Bond Length | 1.50 - 1.55 Å | Single bond character. |
| C3=C4 Bond Length | 1.34 - 1.38 Å | Double bond character. |
| C4-C5 Bond Length | 1.45 - 1.50 Å | Single bond character. |
| C2-C(benzyl) Bond Length | 1.52 - 1.56 Å | Single bond connecting the pyrrole ring to the benzyl group. |
| Dihedral Angle (Pyrrole-Phenyl) | 40 - 70° | The twist angle between the plane of the pyrrole ring and the phenyl rings. |
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Molecular Electrostatic Potential (MEP))
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the π-system of the 2H-pyrrole ring and potentially involving the π-orbitals of the benzyl groups. The LUMO is likely to be an anti-bonding π* orbital of the pyrrole system. The presence of the electron-donating benzyl groups would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted 2H-pyrrole, thus increasing its reactivity. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netfrontiersin.org Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In this compound, the region around the nitrogen atom is expected to have a high negative potential, making it a likely site for protonation or attack by other electrophiles. The π-systems of the phenyl rings would also exhibit negative potential above and below the plane of the rings.
Vibrational Frequency and Electronic Absorption Spectral Prediction
Vibrational Frequency: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can aid in the identification and characterization of the molecule. For this compound, characteristic vibrational modes would include the C=N stretching frequency of the 2H-pyrrole ring, C=C stretching of the pyrrole and phenyl rings, and C-H stretching and bending modes of the benzyl groups.
Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. rsc.org The calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, the spectrum would likely be dominated by π-π* transitions within the pyrrole and phenyl chromophores. The conjugation between the benzyl groups and the pyrrole ring system, although interrupted by the sp³ carbon, can still influence the absorption wavelengths.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. nih.gov
Energy Profiles and Activation Barriers for Transformations
A key application of computational chemistry is the mapping of the potential energy surface for a chemical reaction. This allows for the determination of the reaction's energy profile, which shows the energy changes as reactants are converted to products via transition states. wikipedia.org The height of the energy barrier from the reactant to the transition state is the activation energy, which determines the reaction rate.
For this compound, a likely transformation is the isomerization to a more stable 1H-pyrrole derivative. 2H-pyrroles are generally less stable than their 1H counterparts due to the lack of aromaticity. researchgate.net The rearrangement of 2,2-disubstituted 2H-pyrroles can occur through acs.orgresearchgate.net-sigmatropic shifts, especially in the absence of further substituents on C-3 and C-4. rsc.org Computational studies can model the transition state for such a rearrangement and calculate its activation energy. A plausible pathway would involve the migration of one of the benzyl groups from the C2 position to an adjacent carbon, leading to a more stable aromatic 1H-pyrrole. The energy profile for this process would quantify the thermodynamic driving force (the energy difference between the 2H and 1H isomers) and the kinetic barrier to this transformation.
Table 2: Illustrative Calculated Energy Profile Data for the Isomerization of this compound
| Species | Relative Energy (kcal/mol) | Description |
| This compound (Reactant) | 0 | Starting material. |
| Transition State | +25 to +35 | Energy barrier for the acs.orgresearchgate.net-sigmatropic shift of a benzyl group. acs.org |
| 2,3-Dibenzyl-1H-pyrrole (Product) | -15 to -25 | Thermodynamically more stable aromatic isomer. |
Advanced Synthetic Applications and Functionalization of 2,2 Dibenzyl 2h Pyrrole and Its Derivatives
Incorporation of 2,2-Dibenzyl-2H-pyrrole into Complex Molecular Architectures
The reactivity of the 2H-pyrrole core allows for its use as a linchpin in assembling intricate molecular structures. While direct examples involving this compound are specific, the principles of 2,2-disubstituted 2H-pyrrole chemistry are broadly applicable. A key strategy involves leveraging the inherent reactivity of the endocyclic imine and the adjacent double bond in cycloaddition reactions.
For instance, 2,2,5-triaryl-2H-pyrroles have been successfully converted into multiarylated pyrrolines and pyrrolidines, which are valuable scaffolds in medicinal chemistry. researchgate.net This transformation highlights the potential to use the 2H-pyrrole core as a foundational element that can be further elaborated into more saturated and complex heterocyclic systems. The reaction of 2,2-disubstituted 1,4-diketones with ammonia (B1221849) can yield 2H-pyrroles, which can sometimes be formed alongside 3H-pyrroles through rearrangement, showcasing a pathway to these reactive intermediates. rsc.orgrsc.org
Furthermore, the development of synthetic routes to highly functionalized 2H-pyrroles, such as those derived from the dearomative chlorination of 1H-pyrroles, opens avenues for incorporating diverse functionalities. nih.gov This method allows for the sequential introduction of various nucleophiles, effectively building complexity around the 2H-pyrrole core. nih.gov Such strategies could be adapted to create complex architectures originating from a this compound starting point, using the benzyl (B1604629) groups to influence stereochemistry or to serve as handles for further functionalization.
Development of Novel Heterocyclic Scaffolds Utilizing 2H-Pyrrole as a Building Block
The 2H-pyrrole moiety is a versatile building block for synthesizing a variety of novel heterocyclic scaffolds, primarily through cycloaddition and annulation reactions. The embedded imine and alkene functionalities allow 2H-pyrroles to participate in reactions that construct fused and spirocyclic systems.
One prominent application is in hetero-Diels-Alder reactions. 2H-pyrroles can react with nitrosoalkenes to form fused pyrrolo-[1,5-e]-1,2,4a-oxadiazines and pyrrolo-[1,5-d]-imidazoles-1-oxide structures. researchgate.netresearchgate.net This demonstrates the utility of the 2H-pyrrole system as a reactive component for creating complex, multi-heteroatom ring systems.
Furthermore, intermediates like 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as precursors for a range of fused pyrrole (B145914) systems. nih.govacs.org Through alkylation/annulation sequences, these building blocks can be converted into:
5,6,7,8-Tetrahydroindolizines
2,3-Dihydro-1H-pyrrolizines
6,7,8,9-Tetrahydro-5H-pyrrolo[1,2-a]azepines nih.govacs.org
These transformations showcase how a substituted pyrroline (B1223166), a close relative of 2H-pyrrole, can be a launchpad for generating diverse bicyclic and tricyclic nitrogen-containing heterocycles. nih.govacs.org Similarly, the organocatalytic [3+2] cycloaddition of azomethine ylides with other partners has been developed to produce spiro[pyrrole-oxindole] derivatives, highlighting another pathway to increase molecular complexity from pyrrole-based precursors. researchgate.net The synthesis of 2,2,5-trisubstituted 2H-pyrroles via dearomative C2-arylation of 1H-pyrroles provides another entry point to these valuable building blocks. researchgate.net
The following table summarizes heterocyclic scaffolds developed from 2H-pyrrole and related precursors.
Table 1: Heterocyclic Scaffolds from 2H-Pyrrole Building Blocks| Precursor Type | Reaction Type | Resulting Scaffold | Citation(s) |
|---|---|---|---|
| 2H-Pyrroles | Hetero-Diels-Alder | Pyrrolo-[1,5-e]-1,2,4a-oxadiazines | researchgate.netresearchgate.net |
| 2H-Pyrroles | Hetero-Diels-Alder | Pyrrolo-[1,5-d]-imidazoles-1-oxide | researchgate.netresearchgate.net |
| 3,4-Dihydro-2H-pyrrole-2-carbonitriles | Alkylation/Annulation | 5,6,7,8-Tetrahydroindolizines | nih.govacs.org |
| 3,4-Dihydro-2H-pyrrole-2-carbonitriles | Alkylation/Annulation | 2,3-Dihydro-1H-pyrrolizines | nih.govacs.org |
| 3,4-Dihydro-2H-pyrrole-2-carbonitriles | Alkylation/Annulation | 6,7,8,9-Tetrahydro-5H-pyrrolo[1,2-a]azepines | nih.govacs.org |
| 2-Alkyl-2H-azirines & Diazocarbonyls | Formal [4+1] Annulation | 1-Pyrrolines (precursors to 2H-pyrroles) | researchgate.net |
Strategies for Diversity-Oriented Synthesis of this compound Analogues
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules. The 2H-pyrrole scaffold is an attractive starting point for DOS due to its multiple reactive sites. Strategies for creating analogues of this compound would focus on varying the substituents at all positions of the ring.
A key approach is the dearomatization of readily available 1H-pyrroles. For example, palladium-catalyzed site-selective dearomative C2-arylation of 2,5-disubstituted 1H-pyrroles can produce 2,2,5-trisubstituted 2H-pyrroles. researchgate.netacs.org By changing the ligands and reaction conditions, the selectivity can be switched to achieve C3-arylation, thus providing access to different isomers from the same precursor. researchgate.netacs.org This methodology could be applied to a 1H-pyrrole bearing a benzyl group to install a second benzyl group at the C2 position, directly forming the 2,2-dibenzyl scaffold.
Another powerful strategy involves multicomponent reactions. A one-pot synthesis of highly functionalized 2H-pyrroles can be achieved through the dearomative chlorination of 1H-pyrroles, followed by sequential nucleophilic substitutions. nih.gov This allows for the introduction of a wide range of N-, O-, and S-nucleophiles, rapidly building a library of diverse analogues. nih.gov
The Paal-Knorr reaction, a classic method for pyrrole synthesis, can also be adapted for DOS. Using a range of 2,2-disubstituted 1,4-diketones and primary amines as starting materials can generate a variety of 2H-pyrroles. rsc.orgrsc.org This approach allows for diversity at positions 1, 2, 3, 4, and 5 of the resulting pyrrole ring system.
Exploitation in Catalyst Design or as Ligands (if applicable to pyrroles)
While the use of this compound itself as a ligand or catalyst is not extensively documented, the broader class of pyrrole derivatives has found significant applications in coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring can act as a coordinating atom for metal centers.
Phosphino-substituted N-aryl pyrroles, for example, have been developed as a class of sterically demanding and electron-rich biaryl phosphine (B1218219) ligands. sigmaaldrich.com These ligands have demonstrated high efficacy in catalysis, achieving high turnover rates at low catalyst loadings. sigmaaldrich.com Although these are 1H-pyrrole derivatives, the synthetic principles could be extended. A this compound could potentially be functionalized to incorporate phosphine or other coordinating groups, creating a chiral ligand where the stereocenter at the C2 position could influence enantioselective transformations.
The synthesis of pyrrole derivatives through metal-catalyzed reactions is widespread, including methods using rhodium, palladium, and copper catalysts. researchgate.netorganic-chemistry.org In some cases, the pyrrole product itself can influence the catalytic cycle. The development of novel Ir-complexes for the synthesis of spiro-2H-pyrrole derivatives has shown excellent control over diastereo- and enantioselectivities, highlighting the interplay between the metal catalyst and the heterocyclic scaffold being formed. researchgate.net
Applications in Advanced Materials Science (e.g., for optical or electronic properties)
Pyrrole-containing systems are of significant interest in materials science due to their electronic and photophysical properties. They are key components in conductive polymers, dyes, and organic electronics. While aromatic 1H-pyrroles are more common in conjugated polymers like polypyrrole, the introduction of substituents and the creation of specific isomers can fine-tune these properties.
The photophysical properties of pyrrole derivatives are highly dependent on their substitution pattern. A series of hybrid fluorophores based on an aryl-substituted pyrrole core demonstrated that attaching rigid and fluorescent moieties like pyrenyl and fluorenyl groups can lead to high fluorescence quantum efficiencies (Φf > 0.99) and high thermal stability. acs.org This suggests that a this compound, if appropriately functionalized with chromophoric or auxochromic groups, could serve as a core for novel fluorescent materials. The benzyl groups themselves could be part of a larger conjugated system.
Furthermore, the electronic properties of pyrrole derivatives can be systematically modified. Theoretical studies using density functional theory (DFT) on 2,5-di(2-thienyl) pyrrole derivatives showed that introducing electron-donating or electron-withdrawing groups significantly alters the HOMO-LUMO energy gap, electrical conductivity, and charge transfer characteristics. researchgate.net Such compounds are considered good candidates for precursors in designing polymers for optoelectronic applications. researchgate.net
The synthesis of pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP) derivatives, isomers of the well-known DPP dyes, showed that altering the orientation of the lactam rings within the core has a profound impact on the photophysical properties. nih.gov The iDPP derivatives were found to be only weakly fluorescent due to changes in the symmetry of the lowest excited state. nih.gov This highlights the critical role of isomeric structure in designing functional materials, a principle that applies to the distinction between 1H- and 2H-pyrroles as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
